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Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member
of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, involving allosteric
inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, confers a high
degree of selectivity over other JAK family members (JAK1, JAK2, and JAK3).[2][3][4][5][6]
This selectivity is critical for its therapeutic efficacy in treating immune-mediated diseases like
psoriasis, while potentially mitigating side effects associated with broader JAK inhibition.[7][8]

These application notes provide detailed protocols for key assays used to characterize the
kinase selectivity profile of Deucravacitinib. The included methodologies are designed to
enable researchers to assess its potency and selectivity in various experimental settings, from
biochemical assays to cell-based and whole blood analyses.

Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib's selectivity stems from its binding to the regulatory JH2 domain of TYK2,
rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by
most other JAK inhibitors.[2][6] This allosteric binding locks the TYK2 protein in an inactive
conformation, preventing its activation and downstream signaling.[6] This distinct mechanism
avoids the off-target inhibition of other JAKs, which share a more homologous catalytic domain.
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Figure 1: Deucravacitinib Signaling Pathway Inhibition.

Data Presentation: Deucravacitinib Kinase
Selectivity

The following table summarizes the quantitative data on Deucravacitinib's inhibitory activity and
selectivity against TYK2 and other JAK kinases from various assay formats.
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IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Selectivity is expressed as the ratio of IC50 values for JAK1/2/3 versus TYK2.

Experimental Protocols
Biochemical Kinase Activity Assay

This protocol outlines a method to determine the direct inhibitory activity of Deucravacitinib on
purified kinase enzymes.

Objective: To measure the IC50 value of Deucravacitinib against purified TYK2, JAK1, JAK2,
and JAK3 enzymes.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the
presence of varying concentrations of the inhibitor. The amount of phosphorylation is
quantified, typically using a luminescence-based method that measures the amount of ATP
remaining after the kinase reaction.

Prepare Kinase, Substrate, Incubate Kinase, Substrate, Initiate Reaction with ATP Analyze Data and
ATP, and Inhibitor Solutions and Inhibitor Calculate IC50
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Figure 2: Biochemical Kinase Assay Workflow.

Materials:

Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes

Kinase substrate (e.g., IRS-1tide peptide)

« ATP

Kinase assay buffer

Deucravacitinib (and other inhibitors for comparison)

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
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e 96-well or 384-well white plates

e Multichannel pipettes

o Plate reader capable of measuring luminescence

Procedure:

e Prepare Reagents:

o

Thaw all reagents and keep them on ice.

[¢]

Prepare a 1x kinase assay buffer.

[¢]

Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.

[e]

Prepare the kinase, substrate, and ATP solutions to the desired concentrations in the
kinase assay buffer.

e Assay Setup:

o

Add the inhibitor solution to the wells of the plate. Include a "no inhibitor" control and a "no
enzyme" blank.

o

Add the kinase and substrate mixture to all wells except the blank.

[¢]

Add assay buffer to the blank wells.

[e]

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow
the inhibitor to bind to the kinase.

e Kinase Reaction:
o Initiate the kinase reaction by adding ATP to all wells.
o Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

 Signal Detection:
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o Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent
according to the manufacturer's instructions.

o Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the
luminescent signal.

o Measure the luminescence using a plate reader.

o Data Analysis:
o Subtract the blank values from all other readings.
o Normalize the data to the "no inhibitor" control (representing 100% activity).

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay

This protocol describes a method to assess the inhibitory effect of Deucravacitinib on cytokine-
induced STAT phosphorylation in a cellular context.

Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT
phosphorylation downstream of TYK2, JAK1, and JAK2.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a
relevant cell line (e.g., THP-1 monocytes). The phosphorylation of STAT proteins is then
measured by flow cytometry or other immunoassays.

Materials:

THP-1 cells (or other suitable cell line)

Cell culture medium

Cytokines: IFN-a (for TYK2/JAK1), IL-6 (for JAK1/JAK2), GM-CSF (for JAK2/JAK2)

Deucravacitinib
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» Fixation and permeabilization buffers

o Fluorescently labeled antibodies against phospho-STAT3 (pSTAT3) and phospho-STAT5
(PSTATS)

e Flow cytometer
Procedure:
o Cell Preparation:
o Culture THP-1 cells to the desired density.
o Harvest and resuspend the cells in serum-free medium.
« Inhibitor Treatment:
o Aliquot cells into a 96-well plate.

o Add serial dilutions of Deucravacitinib to the cells and incubate for a specified time (e.g.,
1-2 hours) at 37°C.

e Cytokine Stimulation:

o Stimulate the cells with the respective cytokines (e.g., IFN-a, IL-6, or GM-CSF) for a short
period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

o Fixation and Permeabilization:

o Fix the cells by adding a fixation buffer.

o Permeabilize the cells using a permeabilization buffer to allow antibody entry.
« Intracellular Staining:

o Stain the cells with fluorescently labeled anti-pSTAT antibodies.

o Incubate in the dark at room temperature.
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e Flow Cytometry Analysis:
o Wash the cells and resuspend them in a suitable buffer for flow cytometry.

o Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT
signal.

o Data Analysis:

[¢]

Gate on the cell population of interest.

[e]

Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.

o

Normalize the MFI values to the cytokine-stimulated control without inhibitor.

[¢]

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Human Whole Blood Assay

This protocol provides a method to evaluate the selectivity of Deucravacitinib in a more
physiologically relevant matrix.

Objective: To determine the IC50 values of Deucravacitinib for the inhibition of cytokine-induced
signaling in human whole blood.

Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated
with specific cytokines to activate different JAK pathways. The downstream readouts can be
the production of a secondary cytokine (e.g., IFN-y) or the phosphorylation of STATs in specific
immune cell subsets.

Stimulate with Cytokines Overnight Incubation Measure Endpoint Analyze Data and
(e.g., IL-12, IL-2, TPO) (for IFN-y production) (IFN-y ELISA or pSTAT Flow Cytometry) Calculate IC50

w Collect Whole Blood |—>| Incubate with Deucravacitinib

Click to download full resolution via product page

Figure 3: Whole Blood Assay Workflow.

Materials:
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e Freshly drawn human whole blood from healthy donors (using an appropriate anticoagulant
like heparin).

» Deucravacitinib and other JAK inhibitors.
e Stimulants:
o For TYK2/JAK2: IL-12
o For JAK1/3: IL-2
o For JAK2/2: Thrombopoietin (TPO)
e For IFN-y measurement: ELISA kit for human IFN-y.

o For pSTAT measurement: As described in the Cellular Phospho-STAT Assay protocol, with
the addition of antibodies to identify specific cell populations (e.g., CD4 for T cells).

Procedure for IFN-y Endpoint (TYK2/JAK2):

Assay Setup:
o Aliquot whole blood into a 96-well plate.
o Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.

Stimulation:

o Add IL-12 to the wells to stimulate IFN-y production.

o Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

Sample Collection:
o Centrifuge the plate to pellet the blood cells.

o Collect the plasma supernatant.

IFN-y Measurement:
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o Measure the concentration of IFN-y in the plasma samples using an ELISA kit according to
the manufacturer's instructions.

o Data Analysis:

o Calculate the percent inhibition of IFN-y production for each inhibitor concentration relative
to the stimulated control.

o Determine the IC50 value by non-linear regression analysis.
Procedure for pSTAT Endpoint (JAK1/3 and JAK2/2):

» Follow the steps for inhibitor incubation and cytokine stimulation as described in the Cellular
Phospho-STAT Assay, using IL-2 to assess JAK1/3 (measuring pSTAT5 in T cells) and TPO
to assess JAK2/2 (measuring pSTATS3 in platelets or other relevant cells).

o Proceed with fixation, permeabilization, staining, and flow cytometry analysis as previously
detailed, including cell surface markers to gate on the specific immune cell populations of
interest.

e Analyze the data to determine the IC50 values for the inhibition of STAT phosphorylation.

Conclusion

The assays described in these application notes provide a comprehensive framework for
evaluating the kinase selectivity of Deucravacitinib. The high selectivity for TYK2 over other
JAK family members, as demonstrated through these and similar methodologies, is a key
differentiating feature of this novel allosteric inhibitor.[4][9] By employing these detailed
protocols, researchers can further explore the unique pharmacological profile of
Deucravacitinib and its therapeutic potential in a range of immune-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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